

Application Notes and Protocols for 11-O-Methylpseurotin A in Cytotoxicity Studies

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Compound of Interest

Compound Name: 11-O-Methylpseurotin A

Cat. No.: B15586021

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Introduction

11-O-Methylpseurotin A is a fungal metabolite belonging to the pseurotin family of natural products. While extensive research on this specific analog is ongoing, its structural similarity to other pseurotins, notably Pseurotin A and D, suggests a range of potential biological activities, including cytotoxic, anti-inflammatory, and anticancer properties.^[1] Pseurotin A has been demonstrated to induce apoptosis in cancer cells and modulate key signaling pathways.^[1] These application notes provide a comprehensive guide for utilizing **11-O-Methylpseurotin A** in in vitro cytotoxicity studies, based on the established activities of its parent compounds. The provided protocols and data serve as a foundational framework for investigating the therapeutic potential of **11-O-Methylpseurotin A**.

Data Presentation: In Vitro Efficacy of Pseurotin Analogs

The following tables summarize the reported cytotoxic and inhibitory activities of Pseurotin A and its analogs against various cell lines. This data can be used as a reference for designing dose-response experiments for **11-O-Methylpseurotin A**.

Table 1: Cytotoxicity of Pseurotin Analogs Against Cancer Cell Lines

Compound	Cell Line	Assay	IC50	Reference
n-Butanol extract of <i>A. fumigatus</i> (containing Pseurotin A)	HepG2 (Human Hepatocellular Carcinoma)	SRB	22.2 µg/mL	[1]
Pseurotin A	HepG2 (Human Hepatocellular Carcinoma)	Not Specified	1.2 µM (PCSK9 secretion inhibition)	[1][2]
Pseurotin D	MCF-7 (Human Breast Cancer)	Not Specified	15.6 µM	[1]
Pseurotin D	MEC-1 (Human Lymphoid Leukemia)	MTT	23 µM	[3]

Table 2: Effects of Pseurotin A on PCSK9 and LDLR Levels in Breast Cancer Cells

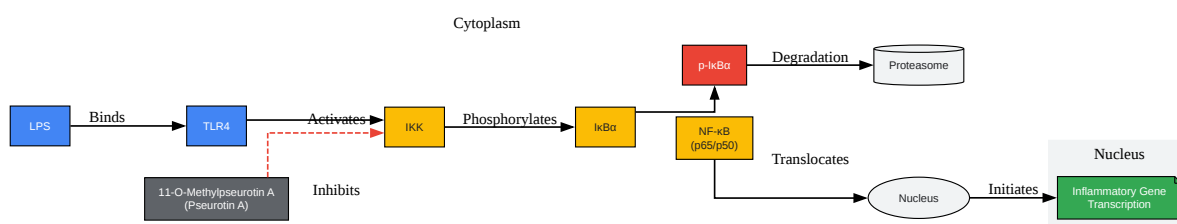
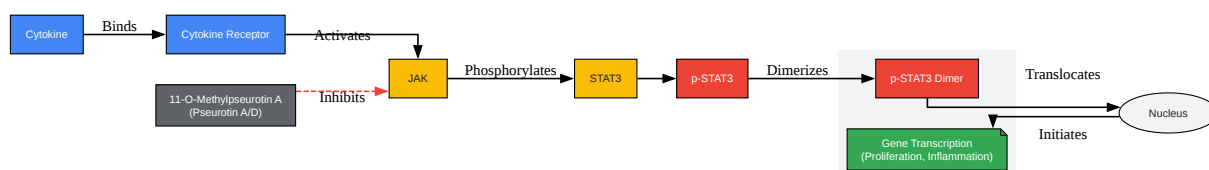
Cell Line	Pseurotin A Concentration	PCSK9 Level Reduction (%)	LDLR Level Increase (%)	Reference
BT-474	25 µM	8	39	[2]
BT-474	50 µM	36	71	[2]
BT-474	100 µM	70	100	[2]
T47D	25 µM	22	45	[2]
T47D	50 µM	40	72	[2]
T47D	100 µM	52	210	[2]

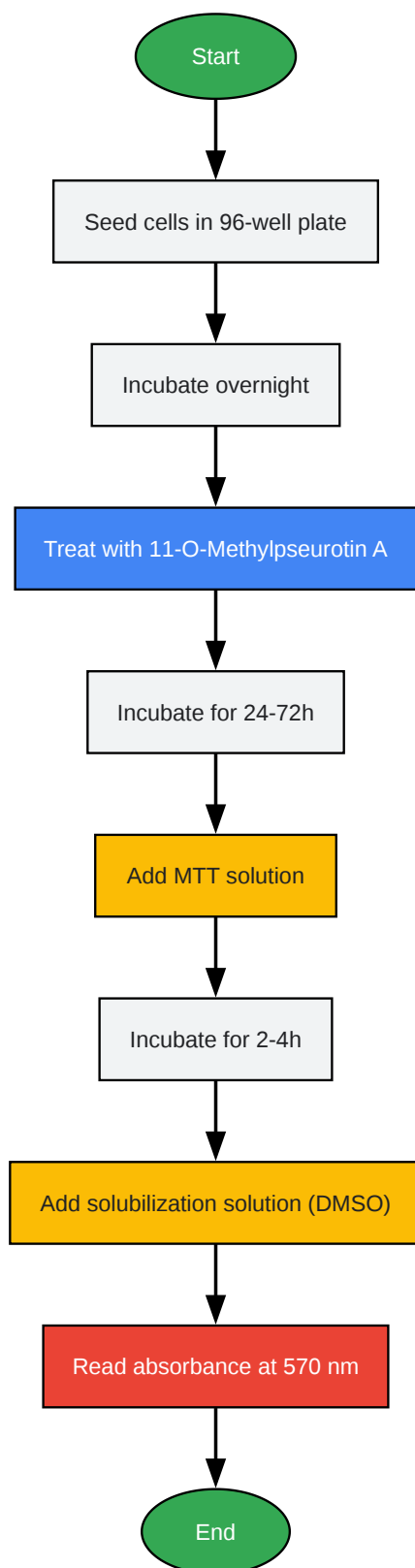
Signaling Pathways and Mechanism of Action

Pseurotins are known to exert their biological effects by modulating key signaling pathways involved in cell proliferation, inflammation, and apoptosis. The primary targets identified for Pseurotin A and D are the JAK/STAT and NF-κB signaling pathways.[4]

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine and growth factor signaling, regulating processes like cell proliferation and immune response. Pseurotins A and D have been shown to inhibit the proliferation of macrophages by downregulating the phosphorylation of STAT3.[4] This inhibition of STAT3 activation likely contributes to the antiproliferative and anti-inflammatory effects of these compounds.





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